CP-346086

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CP 346086は、ミクロソームトリグリセリド転移タンパク質の強力で経口的に活性な阻害剤です。 この化合物は、実験動物とヒトの両方で血漿コレステロールとトリグリセリドを低下させることが示されています 。主に高脂血症および関連する心血管疾患の治療に使用されています。

科学的研究の応用

CP 346086 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of microsomal triglyceride transfer protein.

Biology: The compound is used to investigate the role of triglycerides and cholesterol in cellular processes.

Medicine: CP 346086 is studied for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.

Industry: The compound is used in the development of new lipid-lowering drugs and formulations

作用機序

CP 346086は、ミクロソームトリグリセリド転移タンパク質の活性を阻害することにより、その効果を発揮します。この阻害は、肝細胞からのアポリポタンパク質Bとトリグリセリドの分泌の減少につながります。 この化合物は、ミクロソームトリグリセリド転移タンパク質を特異的に標的にし、アポリポタンパク質Bへのトリグリセリドの転移を防ぎます。アポリポタンパク質Bは、非常に低密度リポタンパク質と低密度リポタンパク質の形成に不可欠です .

6. 類似の化合物との比較

CP 346086は、ミクロソームトリグリセリド転移タンパク質の強力な阻害においてユニークです。類似の化合物には、以下が含まれます。

ロミタピド: 高脂血症の治療に使用される別のミクロソームトリグリセリド転移タンパク質阻害剤です。

ミポメルセン: アポリポタンパク質BメッセンジャーRNAを標的にするアンチセンスオリゴヌクレオチドであり、アポリポタンパク質Bと低密度リポタンパク質の産生を減少させます。

これらの化合物と比較して、CP 346086は、より高い効力と経口バイオアベイラビリティを示しており、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

CP-346086 plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with the MTP, an enzyme that is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins . This compound inhibits MTP activity, thereby affecting the secretion of apoB and triglycerides .

Cellular Effects

In Hep-G2 cells, this compound has been shown to inhibit the secretion of apoB and triglycerides without affecting apoA-I secretion or lipid synthesis . This indicates that this compound can influence cell function by altering lipid metabolism and secretion pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MTP, thereby inhibiting its activity . This inhibition affects the assembly of apoB-containing lipoproteins, leading to reduced secretion of apoB and triglycerides .

Temporal Effects in Laboratory Settings

This compound has been observed to lower plasma triglycerides 2 hours after a single oral dose in rats or mice . After a 2-week treatment, it was found to lower total, VLDL, and LDL cholesterol and triglycerides dose-dependently .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a dose giving 30% triglyceride lowering (ED30) was found to be 1.3 mg/kg .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, particularly those involving MTP . By inhibiting MTP, this compound affects the assembly and secretion of apoB-containing lipoproteins, thereby influencing lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an MTP inhibitor

Subcellular Localization

Given its role as an MTP inhibitor, it is likely to be localized in the endoplasmic reticulum where MTP is found .

準備方法

CP 346086の合成には、中間体の調製と、それらに特定の条件下で行われる後続の反応を含む、いくつかのステップが含まれます。正確な合成ルートと工業生産方法は、所有権があり、詳細に公表されていません。 この化合物は、ビフェニル構造の形成とトリフルオロメチル基の組み込みを含む一連の化学反応によって合成されることが知られています .

化学反応の分析

CP 346086は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、化合物の存在する官能基を改変できます。

置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 形成された主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究アプリケーション

CP 346086には、いくつかの科学研究アプリケーションがあります。

化学: ミクロソームトリグリセリド転移タンパク質の阻害を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞プロセスにおけるトリグリセリドとコレステロールの役割を調査するために使用されます。

医学: CP 346086は、高脂血症と心血管疾患の治療における潜在的な治療効果について研究されています。

類似化合物との比較

CP 346086 is unique in its potent inhibition of microsomal triglyceride transfer protein. Similar compounds include:

Lomitapide: Another microsomal triglyceride transfer protein inhibitor used to treat hyperlipidemia.

Mipomersen: An antisense oligonucleotide that targets apolipoprotein B messenger RNA, reducing the production of apolipoprotein B and low-density lipoprotein.

Compared to these compounds, CP 346086 has shown a higher potency and oral bioavailability, making it a promising candidate for further development .

生物活性

CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and the secretion of apolipoprotein B (apoB)-containing lipoproteins. This article explores the biological activity of this compound, focusing on its effects on lipid profiles, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting MTP activity, which is essential for the transfer of triglycerides and phospholipids to apoB-containing lipoproteins in the liver and intestines. The inhibition leads to reduced secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), thereby lowering plasma cholesterol levels.

- IC50 Values :

Effects on Lipid Profiles

Research indicates that this compound significantly lowers plasma triglycerides and cholesterol levels in both animal models and human subjects. The following table summarizes the effects observed in various studies:

Case Studies

-

Animal Model Studies :

- In a study involving rats, this compound administration resulted in significant reductions in plasma cholesterol and triglycerides, with the most pronounced effects observed at higher doses. The study also noted increased hepatic triglyceride levels when administered with food, suggesting a complex interaction between dietary intake and drug efficacy .

-

Human Trials :

- A clinical trial involving healthy volunteers demonstrated that oral administration of this compound led to dose-dependent reductions in plasma triglycerides and VLDL cholesterol, with significant effects noted at doses as low as 10 mg . After a two-week treatment period, patients exhibited notable improvements in lipid profiles without significant changes to HDL cholesterol levels.

Research Findings

This compound has been widely studied for its potential therapeutic applications in managing hyperlipidemia. Key findings from various research articles include:

- Inhibition of ApoB Secretion : In HepG2 cells, this compound effectively inhibited apoB secretion without affecting apoA-I secretion or overall lipid synthesis, indicating a selective action on specific pathways involved in lipoprotein metabolism .

- Impact on Hepatic Steatosis : Studies have shown that simultaneous inhibition of MTP and other lipid metabolic pathways can lead to decreased plasma cholesterol levels while also affecting hepatic triglyceride accumulation .

特性

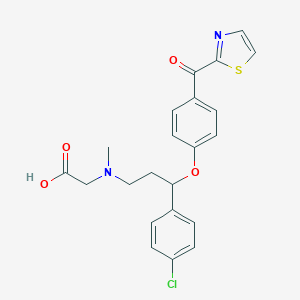

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。